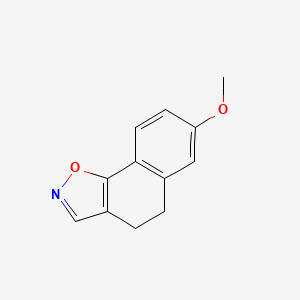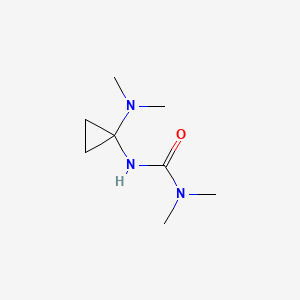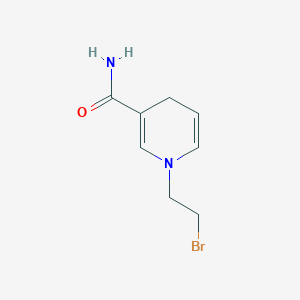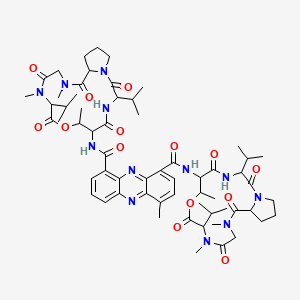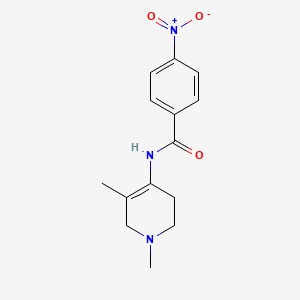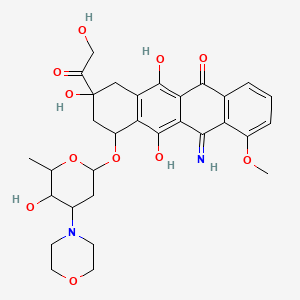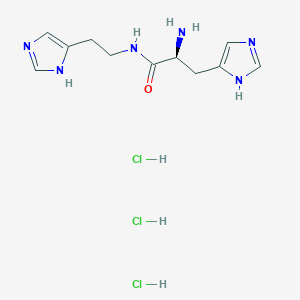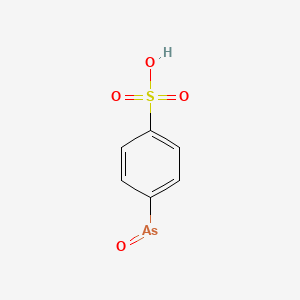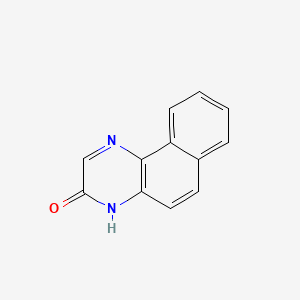
Benzo(f)quinoxalin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(f)quinoxalin-3-ol is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused benzene and pyrazine ring system with a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
Benzo(f)quinoxalin-3-ol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions. This reaction typically proceeds via the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of transition-metal-free catalysis to enhance the efficiency and sustainability of the process. For example, the use of bioinspired ortho-quinone catalysts has been reported to facilitate the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant .
化学反応の分析
Types of Reactions
Benzo(f)quinoxalin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form quinoxalin-3-one derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxalin-3-one derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学的研究の応用
作用機序
The mechanism of action of benzo(f)quinoxalin-3-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as ATP synthase and topoisomerase II, which are crucial for cellular energy production and DNA replication, respectively.
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential metabolic processes, leading to cell death.
類似化合物との比較
Benzo(f)quinoxalin-3-ol can be compared with other similar compounds such as benzoquinoline and benzoquinazoline derivatives:
Benzoquinoline: Similar in structure but lacks the hydroxyl group at the 3-position.
Benzoquinazoline: Contains an additional nitrogen atom in the ring system, which can alter its biological activity and chemical reactivity.
List of Similar Compounds
- Benzoquinoline
- Benzoquinazoline
- Tetrahydroquinoxaline
- Quinoxalin-3-one
特性
CAS番号 |
7695-25-2 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.20 g/mol |
IUPAC名 |
4H-benzo[f]quinoxalin-3-one |
InChI |
InChI=1S/C12H8N2O/c15-11-7-13-12-9-4-2-1-3-8(9)5-6-10(12)14-11/h1-7H,(H,14,15) |
InChIキー |
DXXNHZBOQZLNCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
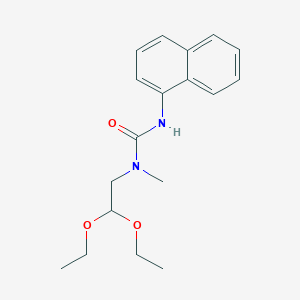
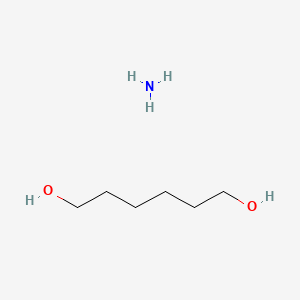
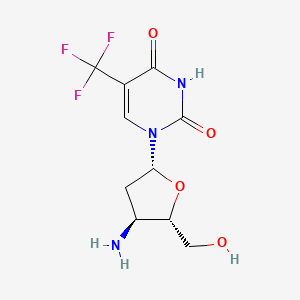
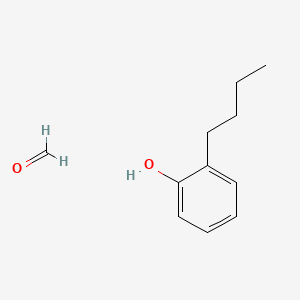
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)
